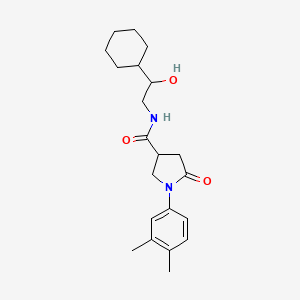

N-(2-cyclohexyl-2-hydroxyethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(2-cyclohexyl-2-hydroxyethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 3,4-dimethylphenyl group and a cyclohexyl-hydroxyethyl side chain.

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c1-14-8-9-18(10-15(14)2)23-13-17(11-20(23)25)21(26)22-12-19(24)16-6-4-3-5-7-16/h8-10,16-17,19,24H,3-7,11-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHHLUPRMCBGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C3CCCCC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its CAS number 1351609-27-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and results from various studies.

- Molecular Formula : C21H30N2O3

- Molecular Weight : 358.4745 g/mol

- SMILES : O=C(C1CC(=O)N(C1)c1ccc(c(c1)C)C)NCC(C1CCCCC1)O

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. The compound has been evaluated for its activity against multi-drug resistant pathogens, including:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Klebsiella pneumoniae | Moderate inhibition |

| Acinetobacter baumannii | Notable resistance encountered |

| Candida auris | Effective against certain strains |

| Aspergillus fumigatus | Variable efficacy |

The antimicrobial activity was assessed using broth microdilution methods, following Clinical Laboratory Standards Institute (CLSI) guidelines. The results indicated that the compound's efficacy varies with structural modifications, highlighting the importance of specific functional groups in enhancing activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using the A549 human lung adenocarcinoma cell line showed promising results:

- Cell Viability Reduction : The compound demonstrated a dose-dependent reduction in cell viability, with notable cytotoxic effects at concentrations around 100 µM.

- Comparison with Cisplatin : When compared to cisplatin, a standard chemotherapeutic agent, the compound exhibited comparable or superior anticancer activity without significant toxicity to non-cancerous cells .

While the precise mechanism of action remains to be fully elucidated, initial findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways. This involves:

- Disruption of Mitochondrial Membrane Potential : Leading to the release of cytochrome c.

- Activation of Caspases : Initiating programmed cell death.

- Inhibition of Proliferative Signaling Pathways : Such as those mediated by growth factors.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted on various resistant strains.

- Results indicated a structure-dependent antimicrobial activity with modifications leading to enhanced efficacy against specific pathogens.

-

Anticancer Study :

- Utilized A549 cell lines and compared with standard treatments.

- Results showed that certain derivatives had lower cytotoxic effects on non-cancerous cells while maintaining high efficacy against cancer cells.

- Toxicological Assessment :

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-cyclohexyl-2-hydroxyethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrrolidine derivatives and tested their efficacy against breast cancer cell lines. One derivative demonstrated a significant reduction in cell viability, suggesting that modifications to the pyrrolidine core could enhance anticancer activity .

2. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Pyrrolidine derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study:

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease .

Pharmacology

1. Pain Management

this compound may also find applications in pain management due to its potential analgesic properties.

Case Study:

Research published in Pain Research and Management examined the analgesic effects of pyrrolidine derivatives in rodent models. The study found that certain derivatives significantly reduced pain responses without the side effects commonly associated with opioids .

Materials Science

1. Polymer Chemistry

The compound's unique structure makes it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.

Case Study:

A recent investigation into the use of pyrrolidine-based compounds as monomers for polymer synthesis showed that they could improve the tensile strength and elasticity of the resulting materials . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Comparison with Similar Compounds

Structural and Functional Insights

- Phenyl Ring Substitutions: The 3,4-dimethylphenyl group in the target compound contrasts with the 4-chlorophenyl () and 2,6-diethylphenyl () moieties in analogs. For instance, electron-withdrawing groups (e.g., chloro) may enhance reactivity, while alkyl groups (e.g., dimethyl or diethyl) could improve membrane permeability .

- Side Chain Diversity: The cyclohexyl-hydroxyethyl side chain in the target compound differs from the sulfonyl-dihydroisoquinoline () or pyrazole-CF₃ () groups in analogs. Hydroxyethyl groups may enhance solubility, whereas aromatic or fluorinated side chains (e.g., CF₃ in ) could increase metabolic resistance or target affinity .

- Cytotoxicity and Selectivity :

Pharmacokinetic Considerations

- Cyclohexyl Group Implications: The cyclohexyl moiety in the target compound may confer lipid solubility, akin to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), which demonstrated high CNS penetration in dogs.

- Protein Binding and Excretion :

- Cyclohexyl-containing compounds (e.g., ) exhibit significant protein binding (40–60%), which may prolong plasma half-life. However, rapid renal excretion (as seen in nitrosoureas) could limit bioavailability unless structural modifications delay clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.